2-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-piperidin-1-ylpropan-1-one
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Overview
Description
2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one is a complex organic compound that features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group The compound also contains a sulfanyl group and a piperidinyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Phenyl and Trifluoromethyl Groups: The phenyl and trifluoromethyl groups can be introduced via a Friedel-Crafts alkylation reaction using appropriate reagents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Formation of the Piperidinyl Group: The piperidinyl group can be attached through a reductive amination reaction using piperidine and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-1-yl)propan-1-one
- 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)propan-1-one
- 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(azepan-1-yl)propan-1-one
Uniqueness
The uniqueness of 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperidinyl group improves its binding affinity to biological targets.
Properties
Molecular Formula |
C19H20F3N3OS |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C19H20F3N3OS/c1-13(17(26)25-10-6-3-7-11-25)27-18-23-15(14-8-4-2-5-9-14)12-16(24-18)19(20,21)22/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3 |
InChI Key |
JJWFFRWHTYYLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCC1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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